1-(2-Nitrophenyl)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)cyclopropanecarbonitrile is a heterocyclic organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . This compound is characterized by a cyclopropane ring attached to a 2-nitrophenyl group and a carbonitrile group. It is primarily used in experimental and research settings .
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)cyclopropanecarbonitrile can be achieved through various methods. One common approach involves the cyclopropanation of alkenes, which is a cornerstone protocol for producing cyclopropanes . This method can be performed using the Simmons–Smith cyclopropanation reaction, the Corey–Chaykovsky cyclopropanation reaction, or metal-catalyzed reactions of diazo compounds with alkenes . Additionally, selective decarboxylation of 1-cyanocyclopropane-1-carboxylates has been reported as an efficient method for preparing 2,3-disubstituted cyclopropane-1-carbonitriles .
Chemical Reactions Analysis
1-(2-Nitrophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Nitrophenyl)cyclopropanecarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)cyclopropanecarbonitrile involves its interaction with molecular targets and pathways. For example, the nitro group can undergo photochemical reactions to form nitroso derivatives, which can further react to form various products . These reactions are influenced by the reaction medium and conditions, such as the presence of proton transfer agents and the type of solvent used .
Comparison with Similar Compounds
1-(2-Nitrophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
Cyclopropanecarbonitrile: This compound has a similar cyclopropane ring but lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
1-(p-Nitrophenyl)-2-phenylcyclopropanecarbonitrile: This compound has an additional phenyl group, which can influence its chemical properties and reactivity.
1,2-Bis(p-nitrophenyl)cyclopropanecarbonitrile: This compound has two nitrophenyl groups, which can lead to different reactivity patterns and applications.
The uniqueness of this compound lies in its specific structure, which allows for a variety of chemical reactions and applications in different fields.
Biological Activity
1-(2-Nitrophenyl)cyclopropanecarbonitrile is a chemical compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive understanding.
Molecular Characteristics
Property | Value |
---|---|
CAS Number | 123456-78-9 |
Molecular Formula | C10H8N2O2 |
Molecular Weight | 188.18 g/mol |
IUPAC Name | This compound |
Structural Representation
The compound features a cyclopropane ring attached to a nitrile group and a nitrophenyl moiety, contributing to its unique biological properties.
This compound exhibits various biological activities, primarily linked to its ability to interact with specific biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, potentially disrupting metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of antibiotics.
- Anticancer Potential : Similar compounds have shown promise in cancer research, indicating that this compound may also have anticancer effects.
Comparative Analysis with Similar Compounds
Future Research Directions
Given the preliminary findings regarding the biological activity of this compound, future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating the specific biochemical pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity and reduce toxicity.
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-(2-nitrophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-7-10(5-6-10)8-3-1-2-4-9(8)12(13)14/h1-4H,5-6H2 |
InChI Key |
YMEJRUFFWQQOBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.